5-(4-Acetylphenyl)-2-fluorobenzoic acid
Description
5-(4-Acetylphenyl)-2-fluorobenzoic acid is a fluorinated aromatic carboxylic acid derivative characterized by a benzoic acid core substituted with a fluorine atom at the 2-position and a 4-acetylphenyl group at the 5-position. This structure combines the electron-withdrawing effects of fluorine and the acetyl group, which influence its chemical reactivity, solubility, and biological interactions. Fluorinated benzoic acids are pivotal in pharmaceutical and agrochemical research due to their metabolic stability, bioavailability, and ability to interact with biological targets .
Properties
IUPAC Name |
5-(4-acetylphenyl)-2-fluorobenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FO3/c1-9(17)10-2-4-11(5-3-10)12-6-7-14(16)13(8-12)15(18)19/h2-8H,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUEIBSMSUBQJTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C2=CC(=C(C=C2)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20689775 | |
| Record name | 4'-Acetyl-4-fluoro[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20689775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261963-38-5 | |
| Record name | 4'-Acetyl-4-fluoro[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20689775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Acetylphenyl)-2-fluorobenzoic acid typically involves multi-step organic reactions One common method is the Friedel-Crafts acylation, where an acetyl group is introduced to a phenyl ring This is followed by a halogenation reaction to introduce the fluorine atom
Industrial Production Methods
In an industrial setting, the production of 5-(4-Acetylphenyl)-2-fluorobenzoic acid may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to facilitate the reactions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
5-(4-Acetylphenyl)-2-fluorobenzoic acid can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The carbonyl group in the acetyl moiety can be reduced to form alcohols.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the acetyl group can yield benzoic acid derivatives, while reduction can produce alcohols.
Scientific Research Applications
5-(4-Acetylphenyl)-2-fluorobenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(4-Acetylphenyl)-2-fluorobenzoic acid involves its interaction with various molecular targets. The acetyl group can participate in hydrogen bonding and other interactions with biological molecules, while the fluorine atom can influence the compound’s reactivity and stability. The carboxylic acid group can form ionic bonds with proteins and other macromolecules, affecting their function and activity.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The biological and chemical properties of fluorobenzoic acid derivatives are highly dependent on the type, position, and electronic nature of substituents. Below is a comparative analysis of 5-(4-Acetylphenyl)-2-fluorobenzoic acid and its close analogs:
Physicochemical Properties
- Acidity : The 2-fluorine and 5-acetylphenyl groups lower the pKa of the carboxylic acid, enhancing ionization at physiological pH .
- Thermal Stability : Fluorine and acetyl groups contribute to thermal resilience, making the compound suitable for high-temperature synthetic processes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
